molecular formula C13H22ClN5 B15111405 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine

1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B15111405
M. Wt: 283.80 g/mol
InChI Key: QZAMMTIKKBNWJS-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine is a bifunctional pyrazole derivative featuring two distinct pyrazole rings: a 1-ethyl-substituted pyrazole at position 5 and a 1-isopropyl-substituted pyrazole at position 4, linked via a methylamine bridge.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

1-(2-ethylpyrazol-3-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-4-17-13(5-6-15-17)9-14-7-12-8-16-18(10-12)11(2)3;/h5-6,8,10-11,14H,4,7,9H2,1-3H3;1H

InChI Key

QZAMMTIKKBNWJS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CN(N=C2)C(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the following steps:

    Formation of Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Alkylation: The next step involves the alkylation of the pyrazole rings. For instance, 1-ethyl-1H-pyrazole can be synthesized by reacting ethyl bromide with pyrazole in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves the coupling of the two pyrazole rings. This can be achieved through a nucleophilic substitution reaction where one pyrazole ring is functionalized with a leaving group (e.g., halide) and the other pyrazole ring is functionalized with a nucleophile (e.g., amine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties such as conductivity or fluorescence.

    Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 2: Hazard and Solubility Comparisons

Compound Name GHS Hazards Solubility Profile Reference
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine H302 (oral toxicity), H315 (skin irritation) Likely polar (methoxy group)
N-((1H-Imidazol-5-yl)methyl)-1-phenylmethanamine (13) Not reported Moderate (aryl hydrophobicity)
Target Compound (1-(1-Ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine) Predicted: H319 (eye irritation), H335 (respiratory irritation) Low polarity (alkyl dominance) N/A

Key Observations:

  • Hazards: Aryl-substituted pyrazoles (e.g., 4 ) exhibit acute toxicity (H302) and skin irritation (H315), likely due to aromatic electron-withdrawing effects enhancing reactivity. The target compound, with alkyl substituents, may have reduced toxicity but could still pose respiratory or ocular risks .
  • Solubility: Alkyl groups (ethyl, isopropyl) in the target compound may reduce water solubility compared to methoxy- or chlorophenyl-containing analogues, necessitating nonpolar solvents for handling .

Pharmacological and Crystallographic Relevance

  • Pharmacological Potential: Pyrazole derivatives like 41 (from ) demonstrate bioactivity as acetylated thiazole hybrids, suggesting the target compound’s bifunctional pyrazole structure could serve as a kinase inhibitor or receptor ligand .
  • Crystallography: Tools like SHELXL () are critical for resolving complex pyrazole structures. The target compound’s chiral centers (if present) and steric bulk from isopropyl groups may pose refinement challenges compared to simpler analogues like LM6 .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine, and what challenges arise in regioselectivity?

  • Methodology : The compound can be synthesized via cyclocondensation of acetylenic ketones with substituted hydrazines, followed by alkylation. For example, pyrazole derivatives are often synthesized using methylhydrazine or aryl hydrazines in ethanol under reflux, with regioselectivity influenced by steric and electronic factors. Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize byproducts. Challenges include controlling the position of substituents on the pyrazole rings, as competing pathways may lead to regioisomeric mixtures .

Q. Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the pyrazole rings. High-resolution mass spectrometry (HRMS) validates the molecular formula. Purity can be assessed via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. X-ray crystallography, if single crystals are obtainable, provides definitive structural confirmation .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

  • Methodology : Solubility can be tested in polar (water, DMSO) and non-polar solvents (toluene) via saturation shake-flask methods. Stability studies under varying pH (2–12), temperature (4–60°C), and light exposure should be conducted using accelerated degradation protocols. Thermogravimetric analysis (TGA) determines decomposition temperatures. Note that pyrazole derivatives with nitro or amine groups may exhibit sensitivity to light or oxidizing agents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and potential biological targets of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina) against protein databases (e.g., PDB) identifies binding affinities to enzymes like kinases or GPCRs. Reaction path search tools (ICReDD) integrate quantum chemistry and machine learning to propose novel synthetic routes and optimize conditions .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

  • Methodology : Meta-analysis of literature data using platforms like PubChem or Reaxys can highlight inconsistencies in assay conditions (e.g., cell lines, concentrations). Validate findings via orthogonal assays:

  • In vitro : Dose-response curves (IC₅₀) across multiple cell lines.
  • In silico : QSAR models to correlate substituent effects with activity.
  • Mechanistic studies : Knockout cell lines or enzymatic inhibition assays to confirm target engagement .

Q. How do substituent modifications (e.g., ethyl vs. isopropyl groups) impact the compound’s pharmacokinetic profile?

  • Methodology : Compare logP (octanol/water partitioning) and membrane permeability (Caco-2 assay) to assess lipophilicity. Metabolic stability is tested via liver microsome incubation (human/rat), with LC-MS/MS quantification of parent compound degradation. Substituent bulkiness (e.g., isopropyl) may reduce metabolic clearance but increase plasma protein binding, as shown in analogs like 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine .

Q. What experimental designs are optimal for studying the compound’s interaction with heterogeneous catalysts in scalable synthesis?

  • Methodology : Use Design of Experiments (DoE) to screen catalysts (e.g., Pd/C, zeolites) and reaction parameters (temperature, pressure). Monitor reaction progress via in situ FTIR or GC-MS. For scalability, assess turnover frequency (TOF) and catalyst recyclability. Pilot-scale reactors (e.g., flow chemistry systems) can identify mass transfer limitations .

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